molecular formula C12H18ClNO2 B13627498 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

Cat. No.: B13627498
M. Wt: 243.73 g/mol
InChI Key: VGQRTHUGINFQCM-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic indane derivative characterized by a bicyclic indenamine core substituted with methoxy groups at positions 4 and 7 and an N-methylamine hydrochloride salt. Based on related compounds, its molecular formula is inferred to be C₁₂H₁₆ClNO₂, with a molecular weight of ~241.7 g/mol.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-13-8-6-9-10(7-8)12(15-3)5-4-11(9)14-2;/h4-5,8,13H,6-7H2,1-3H3;1H

InChI Key

VGQRTHUGINFQCM-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2C1)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves multiple steps. One common method includes the initial formation of the indane backbone, followed by the introduction of methoxy groups and the amine functionality. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride with structurally related indane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4,7-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride 4,7-OCH₃, N-CH₃, HCl salt C₁₂H₁₆ClNO₂ 241.7 (inferred) Hypothesized intermediate for CNS-active drugs; high polarity due to methoxy groups -
NM-2-AI Hydrochloride No substituents, N-CH₃, HCl salt C₁₀H₁₄ClN 183.68 Psychoactive effects; precursor for indacaterol synthesis
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-C₂H₅, HCl salt C₁₃H₂₀ClN 225.76 Intermediate for indacaterol; melting point >250°C; low solubility in polar solvents
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride 7-OCH₃, amine at position 1, HCl salt C₁₀H₁₄ClNO 199.68 Potential serotonin modulator; structural isomerism alters receptor binding
MMAI (5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine) 5-OCH₃, 6-CH₃ C₁₁H₁₅NO 177.25 Psychoactive; substituent position affects potency and selectivity

Impact of Substituents on Reactivity and Bioactivity

  • Methoxy vs.
  • Positional Isomerism : The 4,7-methoxy configuration may enhance planarity and π-π stacking interactions in biological targets compared to 5,6- or 1-position substitutions, which alter steric hindrance and electronic effects .
  • Amine Position : Moving the amine from position 2 (as in NM-2-AI) to position 1 (e.g., 7-methoxy-1-amine) disrupts hydrogen-bonding networks, affecting receptor affinity .

Research Implications and Gaps

Further research is needed to:

Evaluate its biological activity, particularly in CNS disorders, given the psychoactive profile of aminoindane analogs .

Resolve contradictions in substituent effects (e.g., 4,5-dimethoxy vs. 4,7-dimethoxy configurations) through comparative crystallography or computational modeling .

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